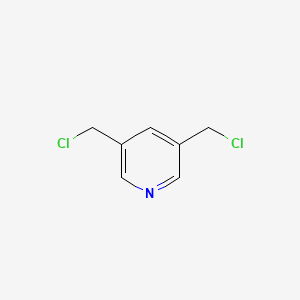

3,5-Bis(chloromethyl)pyridine

Vue d'ensemble

Description

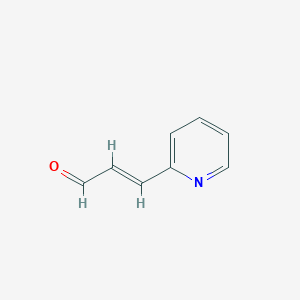

3,5-Bis(chloromethyl)pyridine (3,5-BCMP) is an organic compound with a wide range of applications in the fields of scientific research, laboratory experiments, and industrial processes. It is a versatile compound with a unique chemical structure and properties, making it a valuable tool for scientists and researchers. 3,5-BCMP is a chloromethylated pyridine, which is a heterocyclic aromatic compound with a five-membered ring containing one nitrogen atom and four carbon atoms. The compound has two substituents, one at the 3-position and one at the 5-position, with a chlorine atom attached to each position.

Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds

Synthesis of Pyridinylmethyl Esters and Ethers

Wang Xiu-jian (2009) conducted a study on synthesizing pyridin-a-ylmethyl esters and ethers, including those derived from 3,5-bis(pyridin-a-ylmethoxy)benzoate, using a-chloromethyl pyridine. This synthesis explored the effects of reaction temperature and time on esterification and etherification processes. The study contributes to the understanding of complex organic synthesis involving pyridine derivatives (Wang, 2009).

Formation of N-Heterocyclic Complexes

In 2003, a team led by R. Simons discovered the formation of N-heterocyclic complexes of Rhodium and Palladium from a pincer Silver(I) carbene complex. This research utilized bis(chloromethyl)pyridine in forming these complexes, highlighting its role in the development of organometallic chemistry (Simons et al., 2003).

Synthesis of Multilayered Pyridinophanes

Shibahara et al. (2008) reported the synthesis of multilayered pyridinophanes using bis(chloromethyl)pyridine. This synthesis involved complex reactions to create two- to four-layered structures, contributing significantly to the field of macrocyclic chemistry (Shibahara et al., 2008).

Material Science and Photophysics

Hyperbranched Poly[bis(alkylene)pyridinium]s Synthesis

A 2008 study by Sophie Monmoton et al. focused on synthesizing new hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. This work contributes to the development of novel materials with potential applications in various industries (Monmoton et al., 2008).

Boron-Dipyrromethenes Synthesis and Properties

In 2010, Khan et al. explored the synthesis and photophysical properties of boron-dipyrromethenes substituted with 3,5-bis(oxopyridinyl) and 3,5-bis(pyridinyloxy). This study provided insights into the spectral, electrochemical, and photophysical properties of these compounds, crucial for material science (Khan et al., 2010).

Catalysis and Reaction Mechanisms

Synthesis of Cationic Pd(II) and Ni(II) Complexes

Melaimi et al. (2004) synthesized cationic Pd(II) and Ni(II) complexes using a bis(chloromethyl)pyridine derivative. This research contributes to the understanding of palladium-catalyzed synthesis of arylboronic esters, a key process in organic synthesis (Melaimi et al., 2004).

Electrochemical Reduction Studies

The study by Chang Ji et al. (2001) on the direct and cobalt(I) salen-catalyzed reduction of 2,6-bis(chloromethyl)pyridine at carbon cathodes in acetonitrile provided valuable insights into the mechanisms of electrochemical reductions and the production of various pyridine derivatives (Ji et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,5-Bis(chloromethyl)pyridine is a variety of transition metals . This compound is a nitrogenous compound that acts as an anionic ligand . It has the potential to bind to these transition metals through the electron pair on the nitrogen atom .

Mode of Action

This compound interacts with its targets (transition metals) by binding to them. The binding occurs through the electron pair on the nitrogen atom of the compound . This binding can change the conformational properties of the compound, especially when it interacts with other small molecules .

Analyse Biochimique

Biochemical Properties

3,5-Bis(chloromethyl)pyridine acts as an anionic ligand and has the potential to bind to a variety of transition metals through the electron pair on the nitrogen atom . This binding capability allows it to interact with metal ions, forming complexes that can participate in various biochemical reactions. The compound’s interaction with metal ions can influence the activity of metalloenzymes, which are enzymes that contain metal ions as cofactors. These interactions can alter the enzyme’s catalytic properties, affecting biochemical pathways in which these enzymes are involved.

Cellular Effects

This compound has been shown to influence cellular processes by interacting with cellular proteins and enzymes. Its ability to form complexes with metal ions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metalloenzymes can lead to changes in the activity of these enzymes, thereby impacting metabolic pathways and cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can bind to metal ions, forming complexes that can inhibit or activate enzymes. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The binding of this compound to metal ions can also influence the stability and function of proteins, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs. Threshold effects, where a certain dosage level is required to elicit a response, have also been observed in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways. For example, its interaction with metalloenzymes can affect the catalytic properties of these enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, as it may interact with different biomolecules in various cellular compartments. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways .

Propriétés

IUPAC Name |

3,5-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOACBKSGGBYXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542884 | |

| Record name | 3,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41711-38-0 | |

| Record name | 3,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)